An In-Depth Technical Guide to 4-(2-methoxyethoxy)-N-methylaniline (CAS 2567497-61-2)
An In-Depth Technical Guide to 4-(2-methoxyethoxy)-N-methylaniline (CAS 2567497-61-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth technical data for 4-(2-methoxyethoxy)-N-methylaniline and its salts is limited. This guide has been constructed by leveraging data from structurally analogous compounds, established chemical principles, and general knowledge of substituted anilines. All predicted data and hypothetical protocols should be treated as such and validated experimentally.
Introduction
4-(2-methoxyethoxy)-N-methylaniline is a substituted aromatic amine that belongs to the broad class of aniline derivatives. While specific research on this compound is not widely published, its structural motifs—a secondary N-methylaniline core and a para-methoxyethoxy substituent—suggest its potential as a valuable intermediate in various fields, particularly in medicinal chemistry and materials science. Aniline and its derivatives are foundational scaffolds in the synthesis of a wide array of pharmaceuticals, dyes, and polymers.[1][2] The N-methyl and alkoxy groups can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it an intriguing building block for drug discovery.[3]
This guide provides a comprehensive overview of the known and predicted properties of 4-(2-methoxyethoxy)-N-methylaniline, its potential synthetic routes, and its relevance in a research and development context.
Physicochemical and Spectroscopic Profile
Core Properties
| Property | Value | Source/Basis |
| IUPAC Name | 4-(2-methoxyethoxy)-N-methylaniline | - |
| CAS Number | 2567497-61-2 (for hydrochloride salt) | [4] |
| Molecular Formula | C₁₀H₁₅NO₂ (Free Base) / C₁₀H₁₆ClNO₂ (HCl Salt) | [4] |
| Molecular Weight | 181.23 g/mol (Free Base) / 217.69 g/mol (HCl Salt) | [4] |
| Physical State | Predicted to be a colorless to yellow or brown oily liquid | Analogy to N-methylaniline[5][6][7] |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, chloroform) | Analogy to N-methylaniline[5][7] |
| Boiling Point | Predicted to be >200 °C | Analogy to substituted anilines |
| Melting Point | Not available | - |
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted based on the structure of 4-(2-methoxyethoxy)-N-methylaniline and data from analogous compounds, such as 4-methoxy-N-methylaniline.[8]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two sets of doublets in the range of δ 6.6-7.0 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
N-Methyl Protons: A singlet around δ 2.8 ppm.
-
Methoxyethoxy Protons:
-
A triplet around δ 4.0-4.1 ppm (-O-CH₂-).
-
A triplet around δ 3.6-3.7 ppm (-CH₂-O-).
-
A singlet around δ 3.4 ppm (-O-CH₃).
-
-
N-H Proton: A broad singlet, the chemical shift of which would be concentration and solvent-dependent.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Peaks in the range of δ 110-155 ppm. The carbon attached to the oxygen (C4) would be downfield, while the carbon attached to the nitrogen (C1) would also be significantly downfield.
-
N-Methyl Carbon: A peak around δ 31 ppm.
-
Methoxyethoxy Carbons: Peaks in the range of δ 59-71 ppm.
IR Spectroscopy (Predicted)
-
N-H Stretch: A peak around 3350-3450 cm⁻¹.
-
Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks around 2850-2950 cm⁻¹.
-
C-N Stretch: A peak around 1250-1350 cm⁻¹.
-
C-O Stretch (Ether): Strong peaks around 1050-1150 cm⁻¹ and 1240-1260 cm⁻¹ (aryl ether).
-
Aromatic C=C Bending: Peaks in the fingerprint region (690-900 cm⁻¹).
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 181 for the free base.
-
Key Fragments: Fragmentation may occur at the ether linkages and loss of the methyl group from the nitrogen.
Synthesis and Reactivity
The synthesis of 4-(2-methoxyethoxy)-N-methylaniline is not explicitly described in the available literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations, particularly the N-alkylation of anilines.
Proposed Synthetic Pathway
A common and effective method for synthesizing N-methylanilines is the reductive amination of the corresponding primary aniline with formaldehyde or the direct N-alkylation. The N-alkylation of amines using alcohols is also a key transformation in industrial synthesis.[9]
A logical synthetic approach would involve two main steps:
-
Etherification: Synthesis of the precursor, 4-(2-methoxyethoxy)aniline, by Williamson ether synthesis from 4-aminophenol and 2-bromoethyl methyl ether.
-
N-Methylation: Selective mono-methylation of 4-(2-methoxyethoxy)aniline to yield the final product.
Caption: Proposed two-step synthesis of 4-(2-methoxyethoxy)-N-methylaniline.
Hypothetical N-Methylation Protocol
This protocol is a generalized procedure for reductive amination, a common method for N-methylation, and should be optimized for this specific substrate.
Materials:
-
4-(2-methoxyethoxy)aniline
-
Formaldehyde (37% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-(2-methoxyethoxy)aniline in methanol.
-
Add 1.1 equivalents of aqueous formaldehyde solution to the flask. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1.5 equivalents of sodium borohydride in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure 4-(2-methoxyethoxy)-N-methylaniline.
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete conversion of the starting material and to identify the formation of the desired product versus potential byproducts like the tertiary amine. The final product's identity and purity should be confirmed by NMR and mass spectrometry.
Potential Applications in Research and Drug Development
Aniline derivatives are a cornerstone in medicinal chemistry, serving as building blocks for a vast number of therapeutic agents.[2] The inclusion of an aniline moiety can be crucial for binding to biological targets.[3]
Caption: The role of the substituted aniline core as a versatile pharmacophore.
The structure of 4-(2-methoxyethoxy)-N-methylaniline presents several features of interest for drug development:
-
Improved Physicochemical Properties: The methoxyethoxy side chain is a common motif used to enhance aqueous solubility and modulate lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates.
-
Metabolic Stability: N-methylation can sometimes protect the amine from rapid metabolic degradation compared to a primary aniline.[1] However, anilines, in general, can be susceptible to metabolic enzymes.[3]
-
Scaffold for Synthesis: This compound can serve as a key intermediate for more complex molecules. For instance, the aniline nitrogen can be used in nucleophilic substitution reactions to build larger scaffolds, a strategy employed in the synthesis of kinase inhibitors. It can also be a precursor in the synthesis of compounds targeting tubulin assembly.[10]
Safety and Handling
No specific safety data for 4-(2-methoxyethoxy)-N-methylaniline is available. Therefore, precautions should be based on the known hazards of its parent compound, N-methylaniline.
-
Toxicity: N-methylaniline is toxic if swallowed, inhaled, or in contact with skin.[6][11][12] It may cause damage to the central nervous system, liver, and kidneys upon prolonged exposure.[6] Like other anilines, it can cause the formation of methemoglobin in the blood, leading to cyanosis.[13]
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[11] Samples of N-methylaniline can turn brown upon exposure to air, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6][13]
Conclusion
4-(2-methoxyethoxy)-N-methylaniline, CAS 2567497-61-2, is a compound with significant potential as a synthetic intermediate in research and development, particularly in the pharmaceutical industry. While specific experimental data is scarce, its structural features suggest it could be a valuable building block for creating molecules with tailored physicochemical and pharmacological properties. The information and protocols presented in this guide, derived from analogous compounds and established chemical principles, provide a solid foundation for researchers interested in exploring the utility of this molecule. All work with this and similar compounds should be conducted with appropriate safety precautions.
References
- BLDpharm. 4-(2-Methoxyethoxy)-N-methylaniline hydrochloride.
- Grokipedia. N-Methylaniline.
- Wikipedia. N-Methylaniline.
- BuyersGuideChem. 4-(2-Methoxyethoxy)-N-methylaniline.
- Yufeng.
- Echemi.
- Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
- ElectronicsAndBooks. Design, Synthesis, and DNA-Binding of N-Alkyl(anilino)
- Cresset Group. Aniline replacement in drug-like compounds.
- Benchchem. Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
- New Journal of Chemistry (RSC Publishing).
- Publisso. N‐Methylaniline - Journals Overview.
- PrepChem.com. Synthesis of 2-amino-4-methoxy-N-methylaniline.
- MySkinRecipes. 4-Methoxy-2-methylaniline.
- Semantic Scholar. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds.
- Benchchem. 4-Methoxy-2-methylaniline|High-Purity Research Chemical.
- LGC Standards. 4-Methoxy-2-methylaniline.
- Thermo Fisher Scientific.
- ICSC. ICSC 0921 - N-METHYLANILINE.
- ResearchGate.
- CDH Fine Chemical.
- Yufeng. Methylaniline Chemical Properties,Uses,Production.
- Google Patents. EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
Sources
- 1. Exploring the Properties and Applications of Aniline and N-Methylaniline [es.yufenggp.com]
- 2. echemi.com [echemi.com]
- 3. cresset-group.com [cresset-group.com]
- 4. 2567497-61-2|4-(2-Methoxyethoxy)-N-methylaniline hydrochloride|BLD Pharm [bldpharm.com]
- 5. grokipedia.com [grokipedia.com]
- 6. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 7. Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
- 8. rsc.org [rsc.org]
- 9. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. ICSC 0921 - N-METHYLANILINE [chemicalsafety.ilo.org]
